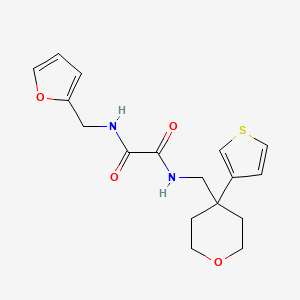

N1-(furan-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(furan-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide: is a complex organic compound characterized by the presence of furan, thiophene, and tetrahydropyran moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide typically involves multi-step organic reactions.

Activité Biologique

N1-(furan-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a complex organic compound notable for its unique structure that integrates both furan and thiophene moieties. This compound has shown potential in various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4S, indicating the presence of significant functional groups that contribute to its biological activity. The structure consists of:

- Furan ring : Enhances the compound's reactivity and potential for interaction with biological targets.

- Thiophene moiety : Known for its electronic properties, which may influence binding interactions.

- Tetrahydropyran unit : Provides a cyclic structure that may affect the compound's pharmacokinetics.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The furan and thiophene rings facilitate binding through hydrogen bonding and π–π interactions, which can modulate enzyme activity or receptor function, leading to various biological effects .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been evaluated for their antibacterial and antimycobacterial activities against standard and clinical strains. The minimal inhibitory concentrations (MICs) were determined, revealing effective inhibition at concentrations ranging from 0.25 to 16 µg/mL against various bacterial strains .

Cytotoxicity

Cytotoxicity assessments against human cancer cell lines have indicated that certain derivatives of this compound exhibit selective toxicity towards cancer cells while sparing normal cells. For example, compounds derived from furan and thiophene structures have shown promising results in inhibiting cancer cell proliferation with IC50 values ranging from 21.1 µM to 34 µM .

Case Studies

Several case studies highlight the biological potential of compounds related to this compound:

- Antibacterial Studies : A study demonstrated that a derivative exhibited potent activity against Staphylococcus epidermidis with an MIC of 4 µg/mL, suggesting strong antibacterial potential .

- Anticancer Activity : In vitro studies on similar oxalamides showed significant anti-proliferative effects against MCF-7 breast cancer cells, indicating potential therapeutic applications in oncology .

Summary of Biological Activities

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c20-15(18-10-14-2-1-6-23-14)16(21)19-12-17(4-7-22-8-5-17)13-3-9-24-11-13/h1-3,6,9,11H,4-5,7-8,10,12H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODKTKNWZDVHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.